molecular formula C17H15F2NO2 B5453782 (E)-3-[4-(DIFLUOROMETHOXY)ANILINO]-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE

(E)-3-[4-(DIFLUOROMETHOXY)ANILINO]-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE

Cat. No.: B5453782
M. Wt: 303.30 g/mol
InChI Key: UEDKMTVHEHGHKH-ZHACJKMWSA-N
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Description

(E)-3-[4-(DIFLUOROMETHOXY)ANILINO]-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a propenone backbone with a difluoromethoxy group attached to an aniline ring and a methylphenyl group. Its distinct structure makes it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-(DIFLUOROMETHOXY)ANILINO]-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Aniline Derivative: The starting material, 4-(difluoromethoxy)aniline, is prepared through the reaction of 4-nitroaniline with difluoromethoxybenzene under specific conditions.

    Condensation Reaction: The aniline derivative undergoes a condensation reaction with 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This step forms the this compound compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-(DIFLUOROMETHOXY)ANILINO]-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

(E)-3-[4-(DIFLUOROMETHOXY)ANILINO]-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (E)-3-[4-(DIFLUOROMETHOXY)ANILINO]-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with chlorine substituents.

    2,2’-Bipyridyl: A bipyridine compound used as a ligand in coordination chemistry.

    Fluoranthene: A polycyclic aromatic hydrocarbon used in the synthesis of organometallic complexes.

Uniqueness

(E)-3-[4-(DIFLUOROMETHOXY)ANILINO]-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE is unique due to its difluoromethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(E)-3-[4-(difluoromethoxy)anilino]-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO2/c1-12-2-4-13(5-3-12)16(21)10-11-20-14-6-8-15(9-7-14)22-17(18)19/h2-11,17,20H,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDKMTVHEHGHKH-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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